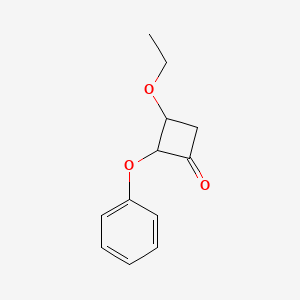
3-ethoxy-2-phenoxycyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-2-phenoxycyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It is characterized by the presence of a phenoxy group and an ethoxy group attached to a cyclobutanone ring
科学的研究の応用
3-ethoxy-2-phenoxycyclobutan-1-one has several applications in scientific research:
Medicine: It can be explored for drug development due to its unique structural features.
作用機序
Target of Action
It’s known that the compound is involved in the synthesis of multisubstituted phenols
Mode of Action
2-Phenoxy-3-ethoxycyclobutanone interacts with nucleophilic alkynes bearing sulfonamide, trimethylsilyl, or p-methoxyphenyl groups at the sp carbon . This interaction, activated with TiCl4, results in the formation of formal [4 + 2] cycloadducts . The use of 2,2-dimethyl-3-ethoxycyclobutanone leads to the formation of corresponding dienones, which are converted to pentasubstituted phenols by dienone-phenol rearrangement .
Biochemical Pathways
The compound’s involvement in the synthesis of multisubstituted phenols suggests it may influence pathways related to phenol metabolism .
Result of Action
The result of 2-Phenoxy-3-ethoxycyclobutanone’s action is the formation of multisubstituted phenols . These phenols are formed directly by benzannulation when the compound reacts with 2-monoalkyl and 2-nonsubstituted 3-ethoxycyclobutanones . When 2,2-dimethyl-3-ethoxycyclobutanone is used, the corresponding dienones are formed, which are then converted to pentasubstituted phenols by dienone-phenol rearrangement .
生化学分析
Biochemical Properties
It is known that the compound can participate in reactions with nucleophilic alkynes
Molecular Mechanism
The molecular mechanism of action of 2-Phenoxy-3-ethoxycyclobutanone is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially influence its own localization or accumulation .
Subcellular Localization
The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-phenoxycyclobutan-1-one can be achieved through various synthetic routes. One common method involves the formal [4 + 2] cycloaddition of nucleophilic alkynes with 3-ethoxycyclobutanones. This reaction is typically activated by titanium tetrachloride (TiCl4) and can produce phenol derivatives directly by benzannulation . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those involving transition metal catalysis, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
3-ethoxy-2-phenoxycyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols.
類似化合物との比較
Similar Compounds
2-Phenoxyethanol: A compound with similar structural features but lacks the cyclobutanone ring.
3-Ethoxycyclobutanone: Similar to 3-ethoxy-2-phenoxycyclobutan-1-one but without the phenoxy group.
Phenoxycyclobutanone: Lacks the ethoxy group but retains the phenoxy and cyclobutanone structure.
Uniqueness
This compound is unique due to the presence of both phenoxy and ethoxy groups attached to a cyclobutanone ring. This combination of functional groups imparts specific chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
3-ethoxy-2-phenoxycyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDZRPSVMKJAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
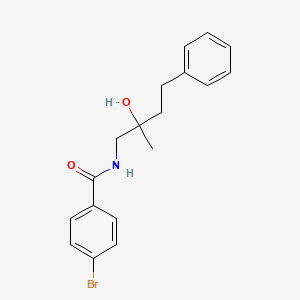
![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)
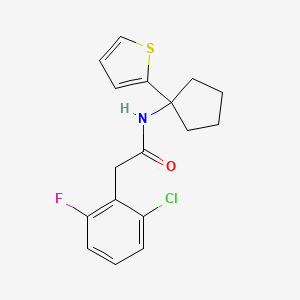
![4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2418353.png)
![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)
![5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2418355.png)
![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)
![1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2418360.png)
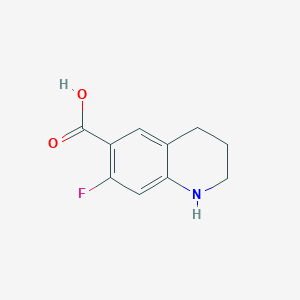
![6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile](/img/structure/B2418368.png)
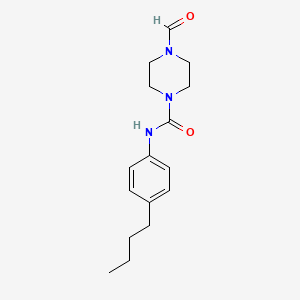
![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)

